REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1.[BH4-].[Na+].C(=O)(O)[O-].[Na+]>C(O)C>[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([OH:11])[C:4]=2[CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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1.91 g
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Type
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reactant
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Smiles
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BrC1=CC2=C(CCCCC2=O)C=C1
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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0.635 g
|
Type
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reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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the mixture was concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
to remove the ethanol
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Type
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ADDITION
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Details
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The aqueous residue was diluted with 8 mL water
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Type
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EXTRACTION
|
Details
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extracted with 2×80 mL of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
was washed with 10 mL each of water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give product as a white crystalline solid
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(CCCCC2O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |